2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol
Description
Chemical Structure: 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol features a chiral pyrrolidine ring substituted with a benzyl group at the 1-position and a cyclopropylamino-ethanol moiety at the 3-position. The (R)-configuration at the pyrrolidine chiral center distinguishes it from stereoisomeric counterparts .
Properties
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]-cyclopropylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c19-11-10-18(15-6-7-15)16-8-9-17(13-16)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPQKCRADZNUCA-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N(CCO)C2CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions The benzyl group is introduced via a nucleophilic substitution reaction, while the cyclopropyl group can be added through a cyclopropanation reaction
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety typically yields aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C15H24N2O
Molecular Weight: 252.37 g/mol
IUPAC Name: 2-[((R)-1-benzylpyrrolidin-3-yl)cyclopropylamino]ethanol
The compound features a chiral center, which contributes to its biological activity. The presence of the cyclopropyl and pyrrolidine rings enhances its ability to interact with various biological targets.
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects: The structure of 2-[((R)-1-benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions may influence cognitive functions and mood regulation.
- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, indicating that this compound may help mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
- Antimicrobial Potential: Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain Gram-positive bacteria, making it a candidate for further exploration in infectious disease treatment.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Neurodegenerative Diseases: Due to its ability to cross the blood-brain barrier, this compound is being investigated for its role in treating conditions such as Alzheimer's and Parkinson's disease. Its neuroprotective properties could offer new avenues for therapy.
- Pain Management: The modulation of neurotransmitter systems may also position this compound as a candidate for developing analgesics that target specific pain pathways without the side effects associated with traditional opioids.
- Antimicrobial Treatments: Given its potential antimicrobial properties, there is interest in exploring this compound as a basis for new antibiotics or adjunct therapies to enhance the efficacy of existing treatments.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Study on Neuropharmacological Effects: A study published in a peer-reviewed journal explored the interaction of similar pyrrolidine derivatives with serotonin receptors, demonstrating significant modulation of receptor activity which could translate into therapeutic benefits for mood disorders.
- Antioxidant Properties Investigation: Research conducted at a university laboratory showed that compounds structurally related to this compound exhibited potent antioxidant activity in vitro, suggesting potential applications in preventing oxidative stress-related cellular damage.
- Antimicrobial Activity Assessment: A recent study evaluated the antimicrobial efficacy of several derivatives against common pathogens, finding promising results for compounds similar to this one against resistant strains of bacteria .
Mechanism of Action
The mechanism by which 2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₂₅N₂O (based on analogs in ).
- Availability : Discontinued as a commercial product (CymitQuimica Ref: 10-F081856; CAS: 1354007-80-9) .
Comparison with Structural Analogs
Structural Variations and Functional Implications
The compound’s analogs () exhibit variations in stereochemistry, amine substituents, and ring systems. Below is a comparative analysis:
Pharmacological Relevance
- The cyclopropyl group in the target compound may confer distinct pharmacokinetics (e.g., reduced CYP3A4 metabolism) compared to fluorinated or methylated analogs .
- The absence of such groups in the target compound likely shifts its biological activity toward non-enzymatic targets .
Biological Activity
Overview
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol is a chemical compound with the molecular formula C15H24N2O. Its unique structure, characterized by a pyrrolidine and cyclopropyl moiety, positions it as a candidate for various biological applications, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, reviewing its mechanisms of action, potential therapeutic benefits, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes involved in neurotransmission and cellular signaling. The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated significant antibacterial activity against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent effective against resistant bacterial strains .
Neuropharmacological Effects
The compound has shown promise in neuropharmacological studies, particularly in models of anxiety and depression. Its structural similarity to known psychoactive substances suggests potential efficacy in modulating mood disorders. For instance, research indicates that compounds with similar structures can enhance serotonin receptor activity, which may contribute to antidepressant effects .
Case Studies
- Antibacterial Activity : A study conducted on various pyrrolidine derivatives found that those with specific substituents exhibited enhanced antimicrobial properties. The structure-activity relationship (SAR) analysis indicated that modifications in the cyclopropyl group significantly influenced antibacterial potency .
- Neuropharmacological Research : In a mouse model of anxiety, derivatives similar to this compound were tested for their effects on behavioral outcomes. Results indicated that these compounds reduced anxiety-like behaviors significantly compared to controls, suggesting a potential therapeutic application in treating anxiety disorders .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from benzyl-substituted pyrrolidine and cyclopropyl amines. Reaction conditions often include solvents such as ethanol or methanol and may require specific catalysts to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
